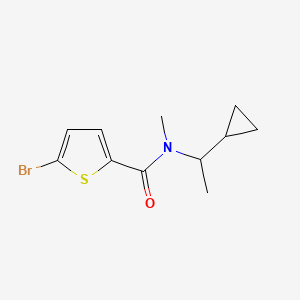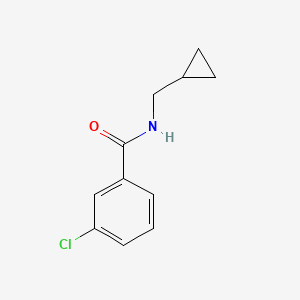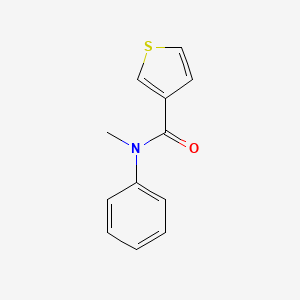
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as piracetam, a nootropic drug that was first synthesized in 1964 by the Romanian chemist, Corneliu E. Giurgea. Piracetam is a member of the racetam family of compounds, which are known for their cognitive-enhancing effects.
Wirkmechanismus
The exact mechanism of action of piracetam is not fully understood, but it is believed to work by enhancing the function of the neurotransmitter acetylcholine in the brain. It has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the synthesis and release of acetylcholine, enhancing the function of the NMDA receptor, and reducing oxidative stress in the brain. It has also been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on piracetam, including further investigation into its mechanism of action, its potential use in treating other neurological and psychiatric disorders, and the development of more potent and selective analogs. Additionally, there is a need for more clinical trials to determine the optimal dosing and duration of treatment for various conditions.
Synthesemethoden
The synthesis of piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate to form ethyl 2-oxo-1-pyrrolidineacetate. This compound is then reacted with isopropylamine to form 2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning capacity. Piracetam has also been studied for its potential use in treating age-related cognitive decline, Alzheimer's disease, and stroke.
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)10-8(12)6-11-5-3-4-9(11)13/h7H,3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJVLSXXDZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)








![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)


